methyl N-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate
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Overview
Description
Methyl N-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate is a complex organic compound that features a unique combination of fluorophenyl, pyrrole, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate involves multiple steps. One common method starts with the reaction of 2-fluoro acetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone. This intermediate is then reacted with malononitrile to form 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile. Cyclization of this compound in a hydrogen chloride-ethyl acetate solution yields 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Subsequent catalytic dechlorination and hydrogenation reduction steps produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include hydrogen chloride, ethyl acetate, and various catalysts for dechlorination and hydrogenation. Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Methyl N-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action for methyl N-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate involves its interaction with specific molecular targets. The compound’s fluorophenyl and pyrazole moieties are believed to play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde: Shares the fluorophenyl and pyrrole moieties but lacks the pyrazole group.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group and a pyrazole ring but differs in the remaining structure
Uniqueness
Methyl N-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate is unique due to its combination of fluorophenyl, pyrrole, and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug development and materials science.
Biological Activity
Methyl N-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate is a complex organic compound notable for its potential pharmacological applications. The structure of this compound includes a fluorophenyl group, a pyrrole ring, and a pyrazole ring, which contribute to its biological activity. Understanding its biological interactions is crucial for its development as a therapeutic agent.
Molecular Structure
The molecular formula of this compound is C15H15FN4O3, with a molecular weight of approximately 321.75 g/mol. Its unique structural features allow it to engage significantly with biological macromolecules, influencing enzyme activity and receptor binding.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, Schiff bases derived from related compounds have shown significant anticancer activity, indicating potential for this compound in oncology .
- Antibacterial Activity : Similar derivatives have demonstrated antibacterial properties, inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern, such as certain metabolic disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of this compound:
Table 1: Comparative Biological Activities of Related Compounds
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
2-Methyl-6-phenyletinypyridine | Contains a phenylethynyl group | Antagonist for mGluR5 | Neuroprotective effects |
Imatinib | Contains a pyridine ring | Tyrosine kinase inhibitor | Used in cancer therapy |
Clonidine | Contains an imidazoline structure | Alpha-2 adrenergic agonist | Primarily used for hypertension |
This table illustrates how this compound might stand out due to its specific combination of substituents, potentially conferring selective biological activity compared to these similar compounds.
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with various receptors and enzymes, leading to modulation of biochemical pathways associated with disease states.
Properties
Molecular Formula |
C17H15FN4O3 |
---|---|
Molecular Weight |
342.32 g/mol |
IUPAC Name |
methyl 2-[[1-(2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C17H15FN4O3/c1-25-15(23)11-19-16(24)12-10-20-22(14-7-3-2-6-13(14)18)17(12)21-8-4-5-9-21/h2-10H,11H2,1H3,(H,19,24) |
InChI Key |
HFYYPIUURNKGIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)N3C=CC=C3 |
Origin of Product |
United States |
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